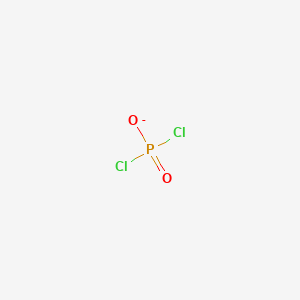

Dichlorophosphate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

47986-81-2 |

|---|---|

分子式 |

Cl2O2P- |

分子量 |

133.88 g/mol |

IUPAC 名称 |

dichlorophosphinate |

InChI |

InChI=1S/Cl2HO2P/c1-5(2,3)4/h(H,3,4)/p-1 |

InChI 键 |

WVPKAWVFTPWPDB-UHFFFAOYSA-M |

规范 SMILES |

[O-]P(=O)(Cl)Cl |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dichlorophosphate Chemistry

Introduction

Dichlorophosphates are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to two oxygen atoms and two chlorine atoms. The term can refer to the dichlorophosphate anion (PO₂Cl₂⁻) or to various ester derivatives where an organic group is attached to one of the oxygen atoms. These compounds are highly reactive and serve as important intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and novel materials. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of dichlorophosphates for researchers, scientists, and professionals in drug development.

Chemical Formula and Structure

The chemical formula for the this compound anion is PO₂Cl₂⁻ [1]. This anion is the conjugate base of dichlorophosphoric acid. More commonly encountered in synthetic chemistry are the this compound esters, such as methyl this compound (CH₃Cl₂O₂P) and ethyl this compound (C₂H₅Cl₂O₂P)[2][3].

Core Properties of this compound and its Derivatives

The properties of dichlorophosphates can vary depending on the specific compound. The following table summarizes key quantitative data for the this compound anion and its methyl and ethyl esters.

| Property | This compound Anion | Methyl this compound | Ethyl this compound |

| Molecular Formula | Cl₂O₂P⁻[1] | CH₃Cl₂O₂P[2][4] | C₂H₅Cl₂O₂P[3][5] |

| Molecular Weight | 133.88 g/mol [1] | 148.91 g/mol [2][4] | 162.94 g/mol [6][7] |

| CAS Number | 47986-81-2[1] | 677-24-7[2][4] | 1498-51-7[5][8] |

| Boiling Point | N/A | Not available | 187.0 ± 9.0 °C at 760 mmHg[6][7], 60-65 °C/10 mmHg |

| Density | N/A | Not available | 1.373 g/mL at 25 °C, ~1.4 g/cm³[6][7] |

| Refractive Index | N/A | Not available | n20/D 1.434 |

| Flash Point | N/A | Not available | 113 °C (closed cup), 28.0 ± 26.4 °C[6][7] |

Synthesis of this compound Compounds

This compound esters are typically synthesized from phosphorus oxychloride (POCl₃). The general approach involves the reaction of POCl₃ with an alcohol or a phenoxide.

Experimental Protocol: Synthesis of Ethyl this compound

Ethyl this compound can be prepared by treating phosphoryl chloride with one equivalent of ethanol (B145695) in the presence of a base like triethylamine[9].

Materials:

-

Phosphoryl chloride (POCl₃)

-

Ethanol (C₂H₅OH)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous solvent (e.g., diethyl ether)

Procedure:

-

A solution of ethanol and triethylamine in anhydrous diethyl ether is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

Phosphoryl chloride is added dropwise to the cooled solution with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The triethylamine hydrochloride precipitate is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude ethyl this compound is then purified by fractional distillation under reduced pressure.

Experimental Protocol: Synthesis of Phenyl this compound

Phenyl this compound is prepared by the reaction of phosphorus oxychloride with anhydrous sodium phenoxide[10].

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous sodium phenoxide (NaOPh)

Procedure:

-

Anhydrous powdered sodium phenoxide is added to an excess of phosphorus oxychloride.

-

The mixture is stirred, and the reaction proceeds.

-

The precipitated sodium chloride is removed by filtration.

-

Excess phosphorus oxychloride is removed from the filtrate under reduced pressure.

-

The resulting crude oil is purified by distillation in a Vigreux column, collecting the fraction at 103-106 °C (9 mmHg)[10].

Caption: General synthesis pathway for this compound esters.

Chemical Reactivity and Applications

Dichlorophosphates are highly reactive electrophiles due to the presence of the two chlorine atoms, which are good leaving groups. This reactivity makes them valuable reagents in organic synthesis.

Phosphorylating Agents

The primary application of dichlorophosphates is as phosphorylating agents. They are used to introduce the phosphate (B84403) group into various molecules, a crucial step in the synthesis of many bioactive compounds.

-

Nucleoside Prodrugs: Ethyl this compound is used in the preparation of nucleoside phosphate and phosphonate (B1237965) prodrugs[9]. For example, it is an intermediate in the synthesis of Sofosbuvir (PSI-7977), a drug used for treating hepatitis C[11].

-

Bioactive Molecules: These reagents are used to prepare dialkylphosphocholines which have shown antiprotozoal, antifungal, and antitumor activities[11].

-

Enzyme Inhibitors: Ethyl this compound was used as a starting material in the synthesis of phosphinanes and azaphosphinanes that act as potent and selective inhibitors of thrombin-activatable fibrinolysis inhibitor (TAFIa)[9].

Synthesis of Novel Materials

The reactivity of dichlorophosphates also extends to material science.

-

Flame Retardants: Ethyl this compound can be used to introduce phosphorus functionalities into polymer backbones, creating materials with enhanced flame-retardant properties for use in electronics, construction, and textiles[12].

-

Functional Materials: The precise control offered by dichlorophosphates as phosphorylating agents is valuable for designing materials with specific optical, thermal, or electrical properties[12].

Caption: Applications of this compound esters in synthesis.

Safety and Handling

This compound compounds are hazardous and must be handled with appropriate safety precautions.

-

Toxicity: They are very toxic by ingestion, inhalation, and skin absorption[9][11].

-

Corrosivity: These compounds are corrosive and can cause severe skin, eye, and mucous membrane irritation[11]. Contact with skin can lead to visible destruction or irreversible alterations of tissue[11].

-

Reactivity with Water: Dichlorophosphates react with water to form hydrogen chloride (hydrochloric acid)[3].

-

Reactivity with Reducing Agents: Organophosphates can react with strong reducing agents to form highly toxic and flammable phosphine (B1218219) gas[11].

-

Personal Protective Equipment (PPE): When handling dichlorophosphates, appropriate PPE such as faceshields, gloves, goggles, and a suitable respirator (e.g., type ABEK (EN14387) filter) should be worn.

-

Storage: Store in a cool, well-ventilated area[7].

Due to their hazardous nature, all work with dichlorophosphates should be conducted in a well-ventilated fume hood by trained personnel.

References

- 1. This compound | Cl2O2P- | CID 3718378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl this compound [webbook.nist.gov]

- 3. Ethyl this compound | C2H5Cl2O2P | CID 15158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl this compound | CH3Cl2O2P | CID 69611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl this compound (1498-51-7) at Nordmann - nordmann.global [nordmann.global]

- 6. Ethyl this compound | CAS#:1498-51-7 | Chemsrc [chemsrc.com]

- 7. innospk.com [innospk.com]

- 8. Ethyl this compound [webbook.nist.gov]

- 9. Ethyl this compound – preparation and application - Georganics [georganics.sk]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Ethyl this compound | 1498-51-7 [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Molecular Geometry and Bonding of the Dichlorophosphate Anion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and bonding of the dichlorophosphate anion (PO₂Cl₂⁻). The document details its structural parameters, the underlying principles governing its shape, and the experimental methods used for its characterization, offering valuable insights for professionals in chemical research and drug development.

Molecular Geometry

The this compound anion exhibits a tetrahedral molecular geometry. This arrangement is predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory, which posits that electron pairs in the valence shell of a central atom will arrange themselves to minimize repulsion, thus dictating the molecule's shape.

In the this compound anion, the central phosphorus (P) atom is bonded to two oxygen (O) atoms and two chlorine (Cl) atoms. There are no lone pairs of electrons on the central phosphorus atom. The four bonding pairs of electrons arrange themselves in a tetrahedral geometry to be as far apart as possible.

However, the tetrahedron is not perfectly symmetrical due to the presence of different atoms (oxygen and chlorine) and the nature of the phosphorus-oxygen bonds, which have significant double bond character due to resonance. This leads to deviations in the bond angles from the ideal tetrahedral angle of 109.5°.

Quantitative Structural Data

| Parameter | Value | Reference |

| Bond Lengths | ||

| P-O | 1.454 - 1.463 Å | [1] |

| P-Cl | 2.038 - 2.050 Å | [1] |

| Bond Angles (Predicted) | ||

| O-P-O | > 109.5° | VSEPR Theory |

| Cl-P-Cl | < 109.5° | VSEPR Theory |

| O-P-Cl | ~ 109.5° | VSEPR Theory |

Note: The predicted bond angles are based on VSEPR theory. The O-P-O angle is expected to be larger than 109.5° due to the greater repulsion of the P=O double bonds. Consequently, the Cl-P-Cl angle is expected to be smaller to accommodate this.

Bonding and Hybridization

The bonding in the this compound anion can be described by a combination of valence bond theory, including hybridization, and the concept of resonance.

Covalent Bonding and Hybridization

The central phosphorus atom forms four sigma (σ) bonds: two with chlorine atoms and two with oxygen atoms. To accommodate these four single bonds in a tetrahedral arrangement, the phosphorus atom undergoes sp³ hybridization. One 3s and three 3p orbitals of the phosphorus atom mix to form four equivalent sp³ hybrid orbitals, which are oriented towards the corners of a tetrahedron. Each of these sp³ orbitals overlaps with an orbital from a chlorine or an oxygen atom to form a σ bond.

Resonance and Pi (π) Bonding

The phosphorus-oxygen bonds are observed to be shorter and stronger than a typical P-O single bond, indicating significant double bond character. This is explained by the concept of resonance. The negative charge of the anion is delocalized over the two oxygen atoms. This delocalization can be represented by the following resonance structures:

In reality, the structure is a hybrid of these resonance forms, with the two P-O bonds being equivalent and having a bond order of approximately 1.5. This delocalization of electrons involves the overlap of a d-orbital from the phosphorus atom with p-orbitals from the two oxygen atoms, forming a delocalized π system. This increased bond order results in the observed shorter P-O bond length.

Experimental Protocols

The primary experimental technique for determining the precise molecular geometry of the this compound anion is single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction: A Detailed Methodology

This protocol outlines the general steps for determining the crystal structure of a salt containing the this compound anion.

1. Crystal Growth and Selection:

-

Objective: To obtain a single, high-quality crystal suitable for diffraction.

-

Procedure:

-

Synthesize a salt of the this compound anion with a suitable counter-ion.

-

Dissolve the salt in an appropriate solvent to create a saturated or near-saturated solution.

-

Employ a crystallization technique such as slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent.

-

Carefully select a well-formed, transparent crystal with dimensions typically in the range of 0.1-0.3 mm under a microscope. The crystal should be free of cracks and other visible defects.

-

2. Crystal Mounting:

-

Objective: To mount the selected crystal on the goniometer head of the diffractometer.

-

Procedure:

-

Using a micromanipulator, carefully pick up the selected crystal with a cryoloop.

-

Coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

-

Mount the loop on a goniometer head.

-

3. Data Collection:

-

Objective: To collect a complete set of diffraction data.

-

Procedure:

-

Mount the goniometer head onto the diffractometer.

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations.

-

Center the crystal in the X-ray beam.

-

Perform an initial data collection to determine the unit cell parameters and crystal system.

-

Based on the initial data, devise a strategy for collecting a complete dataset, ensuring high redundancy and resolution.

-

Execute the full data collection, which involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam and recording the diffraction pattern on a detector.

-

4. Data Processing and Structure Solution:

-

Objective: To process the raw diffraction data and solve the crystal structure.

-

Procedure:

-

Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

-

Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

-

Determine the space group of the crystal from the systematic absences in the diffraction data.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial model of the molecule by fitting atoms into the electron density map.

-

5. Structure Refinement:

-

Objective: To refine the atomic positions and other parameters to obtain the best possible fit to the experimental data.

-

Procedure:

-

Perform least-squares refinement of the atomic coordinates, anisotropic displacement parameters, and other structural parameters against the experimental diffraction data.

-

Use difference Fourier maps to locate any missing atoms (e.g., hydrogen atoms).

-

Continue refinement until the R-factor (a measure of the agreement between the calculated and observed structure factors) converges to a low value.

-

6. Structure Validation and Analysis:

-

Objective: To validate the final crystal structure and analyze its geometric parameters.

-

Procedure:

-

Use software tools to check the geometric validity of the final structure (e.g., bond lengths, bond angles, planarity).

-

Generate tables of crystallographic data, including atomic coordinates, bond lengths, and bond angles.

-

Create visualizations of the molecular structure.

-

Visualizations

The following diagrams illustrate the molecular structure of the this compound anion and the logical workflow for determining its geometry.

Caption: Molecular structure of the this compound anion (PO₂Cl₂⁻).

References

An In-depth Technical Guide on the Reactivity of Dichlorophosphates with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlorophosphates are highly reactive organophosphorus compounds that serve as versatile intermediates in organic synthesis. Their reactivity stems from the electrophilic nature of the phosphorus atom, which is susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of dichlorophosphates with common nucleophiles, including alcohols, amines, and thiols. It details the reaction mechanisms, presents quantitative data on yields and reaction conditions, and provides explicit experimental protocols for key transformations. Furthermore, this guide illustrates reaction pathways and experimental workflows using logical diagrams to facilitate a deeper understanding of the underlying chemical principles.

Core Principles of Dichlorophosphate Reactivity

Dichlorophosphates, characterized by the presence of two chlorine atoms and an organic moiety attached to a central phosphorus atom, are potent phosphorylating agents. The electron-withdrawing nature of the chlorine atoms and the phosphoryl oxygen renders the phosphorus atom highly electrophilic and thus prone to nucleophilic attack.

The general mechanism for the reaction of a this compound with a nucleophile (Nu-H) proceeds via a nucleophilic substitution at the phosphorus center. This can occur through a stepwise addition-elimination pathway, involving a pentacoordinate intermediate, or a concerted SN2-type mechanism. The precise mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the substituents on the phosphorus atom.

Diagram 1: General Mechanism of Nucleophilic Substitution on a this compound

Caption: General mechanism of nucleophilic substitution on a this compound.

Reactivity with Alcohols: Synthesis of Phosphate (B84403) Esters

Dichlorophosphates readily react with alcohols to form phosphate esters, which are crucial motifs in many biological molecules and pharmaceutical compounds. The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct.

The reactivity of alcohols towards dichlorophosphates generally follows the order: primary > secondary > tertiary, primarily due to steric hindrance.[1] While reactions with primary and secondary alcohols often proceed smoothly at or below room temperature, tertiary alcohols may require more forcing conditions or the use of a catalyst.[1]

Table 1: Reaction of Dichlorophosphates with Alcohols - Yields and Conditions

| This compound | Alcohol | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenyl this compound | Ethanol (B145695) | Pyridine (2.0) | Dichloromethane (B109758) | 0 to 25 | 12 | ~85 | [2] |

| Ethyl this compound | Isopropanol | Triethylamine (2.0) | Diethyl ether | 0 to 25 | 6 | ~80 | [3] |

| Phenyl this compound | tert-Butanol | DMAP (cat.), TEA (2.0) | Acetonitrile | 80 | 24 | ~60 | |

| Diphenyl this compound | Methanol | Pyridine (1.1) | Toluene | 25 | 4 | 92 |

Experimental Protocol: Synthesis of Diethyl Phenyl Phosphate

This protocol describes the synthesis of diethyl phenyl phosphate from phenyl this compound and ethanol.

Materials:

-

Phenyl this compound

-

Anhydrous ethanol

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of phenyl this compound (1.0 equiv.) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.

-

Anhydrous pyridine (2.2 equiv.) is added dropwise to the stirred solution.

-

A solution of anhydrous ethanol (2.2 equiv.) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction mixture is then washed sequentially with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica (B1680970) gel column chromatography to afford the desired diethyl phenyl phosphate.

Diagram 2: Experimental Workflow for Phosphate Ester Synthesis

References

Thermodynamic Properties of Dichlorophosphates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of various dichlorophosphate compounds. Dichlorophosphates are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to two chlorine atoms, an oxygen atom (often with a double bond), and an organic substituent. These compounds are reactive intermediates and find applications in the synthesis of pesticides, flame retardants, and pharmaceuticals. A thorough understanding of their thermodynamic properties is crucial for process design, safety assessment, and predicting reaction equilibria and kinetics.

This guide summarizes available quantitative thermodynamic data, details the experimental and computational methodologies for their determination, and provides a visual workflow for the comprehensive thermochemical characterization of these compounds.

Quantitative Thermodynamic Data

The thermodynamic data for dichlorophosphates are not extensively available for a single, parent compound but are reported for various ester derivatives. The following tables summarize the key thermodynamic parameters found in the literature for several common dichlorophosphates.

Table 1: Thermodynamic Properties of Methylphosphonyl Dichloride (CH₃POCl₂)

| Property | Value | Units |

| Solid Phase Heat Capacity (Cp,solid) at 298.15 K | 131.12 | J/mol·K |

| Solid Phase Entropy (S°) at 298.15 K and 1 bar | 164.84 | J/mol·K |

| Gaseous Phase Entropy (S°) at 298.15 K and 1 atm | 339.7 ± 3 | J/mol·K |

| Triple-Point Temperature | 306.14 ± 0.02 | K |

| Enthalpy of Fusion (ΔfusH) | 18,076 ± 15 | J/mol |

Data sourced from NIST Chemistry WebBook and a study on methylphosphonyl dihalides.[1][2][3][4]

Table 2: Thermodynamic Properties of Ethyl this compound (C₂H₅POCl₂)

| Property | Value | Units |

| Heat of Combustion (ΔcH°) | -110 x 10⁵ | J/kg |

Data sourced from PubChem.[5]

Table 3: Thermodynamic Properties of Phenyl this compound (C₆H₅POCl₂)

| Property | Value | Units |

| Enthalpy of Vaporization (ΔvapH) | 63.6 | kJ/mol |

Data sourced from NIST Chemistry WebBook.[6]

Table 4: Data Availability for Isopropyl and Propyl Dichlorophosphates

| Compound | Data Source | Notes |

| Isopropyl this compound | NIST/TRC Web Thermo Tables | Critically evaluated thermophysical property data are available through the NIST/TRC database.[7] |

| Propyl this compound | NIST/TRC Web Thermo Tables | Thermophysical and thermochemical data are available through the NIST/TRC professional edition database.[8] |

| Tris(1,3-dichloroisopropyl)phosphate | NIST Chemistry WebBook | While not a simple this compound, data for this related compound is available.[9][10] |

Methodologies for Determining Thermodynamic Properties

The determination of thermodynamic properties of reactive compounds like dichlorophosphates requires specialized experimental and computational techniques.

Experimental Protocols

1. Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring heat capacity and enthalpy changes in a system under conditions of no heat exchange with the surroundings.[11][12][13][14]

-

Principle: The sample is placed in a calorimeter, and the temperature of a surrounding jacket is continuously adjusted to match the sample's temperature. This prevents heat loss and allows for the direct measurement of the heat generated or absorbed by the sample during a physical or chemical change.[11][14]

-

Methodology:

-

A known mass of the this compound sample is placed in a sealed container within the adiabatic calorimeter.

-

Electrical energy is supplied to the sample to raise its temperature by a small, precisely measured increment.

-

The energy input and the resulting temperature change are recorded.

-

The heat capacity is calculated from the ratio of the energy supplied to the temperature change.

-

For phase transitions, such as fusion, the energy required to complete the transition at a constant temperature is measured to determine the enthalpy of fusion.[1]

-

2. Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of a substance.[15][16][17][18][19]

-

Principle: A known mass of the sample is combusted in a constant-volume vessel (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

-

Methodology:

-

A weighed sample of the this compound is placed in a crucible inside the bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known quantity of water in an insulated container.

-

The sample is ignited electrically.

-

The temperature of the water is monitored until it reaches a maximum.

-

The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. Corrections are made for the combustion of the ignition wire and the formation of any side products.[15][19]

-

3. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[20][21][22]

-

Principle: The sample and a reference material are subjected to the same controlled temperature program. The difference in the amount of heat required to increase the temperature of the sample and the reference is measured. This difference is proportional to changes in the sample's heat capacity, which occur during phase transitions or chemical reactions.[21][22]

-

Methodology:

-

A small, weighed amount of the this compound is sealed in a sample pan. An empty pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is scanned over the desired range at a constant rate.

-

The heat flow to the sample is recorded as a function of temperature.

-

Endothermic and exothermic events, such as melting and decomposition, appear as peaks on the DSC curve. The area under a peak is proportional to the enthalpy change of the transition. Heat capacity can also be determined from the DSC signal.[20]

-

4. Spectroscopic Techniques

Vibrational spectroscopy (Infrared and Raman) can be used to derive thermodynamic quantities.[23][24][25][26]

-

Principle: The vibrational frequencies of a molecule are related to its partition function, from which thermodynamic properties like entropy and heat capacity can be calculated using statistical mechanics.

-

Methodology:

-

The infrared and Raman spectra of the this compound are recorded.

-

The fundamental vibrational frequencies are assigned from the spectra.

-

These frequencies, along with molecular geometry data (from other spectroscopic methods or calculations), are used in statistical thermodynamic equations to calculate the vibrational contributions to the thermodynamic functions.

-

Computational Approaches

Computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules, especially for reactive or difficult-to-handle compounds.[27][28]

1. Ab Initio Calculations

-

Principle: These methods solve the Schrödinger equation from first principles, without empirical parameters, to determine the electronic energy of a molecule. By calculating the energies of reactants and products, the enthalpy of reaction can be determined.[29][30][31]

-

Methodology:

-

The geometry of the this compound molecule is optimized to find its lowest energy conformation.

-

The electronic energy of the optimized structure is calculated at a high level of theory.

-

Vibrational frequency analysis is performed to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

The enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, where the calculated reaction enthalpy is combined with known experimental enthalpies of formation for the other species in the reaction.[29]

-

2. Density Functional Theory (DFT)

-

Principle: DFT is a quantum mechanical method that calculates the electronic energy of a molecule based on its electron density. It is computationally less expensive than high-level ab initio methods and can provide accurate results for a wide range of molecules.[32][33][34][35]

-

Methodology:

-

Similar to ab initio methods, the molecular geometry is first optimized.

-

The electronic energy is calculated using a chosen functional and basis set.

-

Vibrational frequencies are calculated to determine the ZPVE and thermal corrections to obtain enthalpy, entropy, and Gibbs free energy.[36] DFT methods have been shown to be effective for predicting properties of organophosphate pesticides.[32][33][34]

-

Workflow for Thermodynamic Characterization

The comprehensive determination of the thermodynamic properties of a this compound involves an integrated approach of experimental measurements and computational calculations.

References

- 1. Thermodynamic Properties of Some Methylphosphonyl Dihalides From 15 to 335 °K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylphosphonyl dichloride [webbook.nist.gov]

- 3. Methylphosphonyl dichloride (CAS 676-97-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Methylphosphonyl dichloride [webbook.nist.gov]

- 5. ETHYL PHOSPHORODICHLORIDATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Phosphorodichloridic acid, phenyl ester [webbook.nist.gov]

- 7. WTT- Under Construction Page [wtt-pro.nist.gov]

- 8. propyl this compound [webbook.nist.gov]

- 9. Tris(1,3-dichloroisopropyl)phosphate [webbook.nist.gov]

- 10. Tris(1,3-dichloroisopropyl)phosphate [webbook.nist.gov]

- 11. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 12. Hazards, the Safety of Reactive Chemicals, and Adiabatic Calorimetry [pharmaceuticalonline.com]

- 13. lihyuan.com.tw [lihyuan.com.tw]

- 14. sigma-hse.com [sigma-hse.com]

- 15. homepages.gac.edu [homepages.gac.edu]

- 16. pages.jh.edu [pages.jh.edu]

- 17. monash.edu [monash.edu]

- 18. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 19. scimed.co.uk [scimed.co.uk]

- 20. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 22. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Correlations between thermodynamic vibrational quantities | Semantic Scholar [semanticscholar.org]

- 26. Predicting accurate binding energies and vibrational spectroscopic features of interstellar icy species. A quantum mechanical study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. CCCBDB How to get an enthalpy of formation from ab initio calculations [cccbdb.nist.gov]

- 30. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 31. tsapps.nist.gov [tsapps.nist.gov]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. pubs.acs.org [pubs.acs.org]

The Genesis of a Reactive Intermediate: A Technical Guide to the History and Discovery of Dichlorophosphates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophosphates, esters of phosphoric acid with the general formula ROPOCl₂, represent a class of highly reactive organophosphorus compounds. Their significance lies not in their end-use applications but in their pivotal role as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, pesticides, and flame retardants.[1][2][3] Their high electrophilicity makes them powerful phosphorylating agents, enabling the facile introduction of a phosphate (B84403) moiety into organic substrates.[1] This guide provides an in-depth exploration of the historical discovery, synthesis, and characterization of dichlorophosphates, offering a technical resource for professionals in the chemical and life sciences.

Historical Context and Discovery

The story of dichlorophosphates is intrinsically linked to the pioneering work in organophosphorus chemistry of the mid-19th century. A foundational moment was the first synthesis of the key precursor, phosphorus oxychloride (POCl₃), by the French chemist Charles Adolphe Wurtz in 1847.[4] Wurtz's discovery of this compound, produced by reacting phosphorus pentachloride with water, opened the door to a new realm of phosphorus chemistry.[4]

While a singular "discovery" of the first dichlorophosphate ester is not attributed to a specific date or individual, the foundational reaction—the alcoholysis of phosphorus oxychloride—was explored in the following years. The work of Audrieth and Toy in the 1940s provides a well-documented example of the synthesis of phenyl this compound through the reaction of phenol (B47542) with phosphoryl trichloride (B1173362) in the presence of pyridine.[5] This reaction exemplifies the fundamental principle of substituting one of the chlorine atoms of POCl₃ with an alkoxy or aryloxy group, a process that became a cornerstone for the synthesis of various organophosphorus compounds.

The broader context of this era includes the synthesis of related compounds in Wurtz's laboratory, such as tetraethyl pyrophosphate (TEPP), the first organophosphate cholinesterase inhibitor, by Wladimir Moschnin and Philippe de Clermont in 1854. These early explorations into the reactivity of phosphorus oxychloride and related compounds laid the groundwork for the systematic synthesis and eventual utility of dichlorophosphates as reactive intermediates.

Physicochemical and Spectroscopic Data

The utility of dichlorophosphates in synthesis is dictated by their physical and chemical properties. The data for two of the most common alkyl dichlorophosphates, methyl and ethyl this compound, are summarized below for comparative analysis.

Table 1: Physical Properties of Methyl and Ethyl this compound

| Property | Methyl this compound | Ethyl this compound |

| CAS Number | 677-24-7[6] | 1498-51-7[1] |

| Molecular Formula | CH₃Cl₂O₂P[6] | C₂H₅Cl₂O₂P[1] |

| Molecular Weight | 148.91 g/mol [6] | 162.94 g/mol [1] |

| Boiling Point | 62-64 °C / 15 mmHg | 58-62 °C / 10 mmHg[1] |

| Density | ~1.488 g/mL at 25 °C | ~1.373 g/mL at 25 °C[7] |

| Refractive Index (n²⁰/D) | ~1.436 | ~1.434[7] |

| Appearance | Colorless liquid | Colorless to pale brown liquid[7] |

Table 2: Spectroscopic Data for Methyl and Ethyl this compound

| Spectroscopic Data | Methyl this compound | Ethyl this compound |

| ³¹P NMR (ppm vs H₃PO₄) | ~ +3 to +5 ppm (typical for O=P(OR)Cl₂) | ~ +3 to +5 ppm (typical for O=P(OR)Cl₂) |

| Key IR Absorptions (cm⁻¹) | P=O stretch: ~1300 cm⁻¹, P-O-C stretch: ~1030 cm⁻¹, P-Cl stretch: ~580 cm⁻¹[6] | P=O stretch: ~1290 cm⁻¹, P-O-C stretch: ~1020 cm⁻¹, P-Cl stretch: ~570 cm⁻¹ |

Synthesis and Reaction Pathways

Dichlorophosphates are primarily synthesized by the controlled reaction of an alcohol or phenol with phosphorus oxychloride. Several methods have been developed to optimize yield and purity.

General Synthesis Pathway from Phosphorus Oxychloride

The most direct route to dichlorophosphates is the reaction of one equivalent of an alcohol or phenol with phosphorus oxychloride. This reaction typically releases hydrogen chloride gas.

Use in Phosphoramidate Synthesis

Dichlorophosphates are key intermediates in the synthesis of phosphoramidates, a class of compounds with significant biological activity. The this compound is first formed and then reacted with an amine.

Experimental Protocols

Detailed methodologies for key synthetic procedures are provided below. These protocols are intended for trained chemists in a laboratory setting. Appropriate personal protective equipment (PPE) and engineering controls must be used.

Protocol 1: Synthesis of Phenyl Phosphorodichloridate

This protocol is based on the method described in U.S. Patent 3,153,081.[8]

Materials:

-

m-Cresol

-

Phosphorus oxychloride (POCl₃)

-

Aluminum chloride (AlCl₃)

Procedure:

-

A mixture of aluminum chloride (0.01 mole) in phosphorus oxychloride (2 moles) is heated to 90-95 °C in a reaction vessel equipped with a stirrer and a reflux condenser.[8]

-

m-Cresol (1 mole) is added dropwise with stirring over a period of 25 minutes. The temperature is allowed to rise to 100-105 °C.[8]

-

The evolution of hydrogen chloride gas indicates the progress of the reaction. The reaction mixture is cooked for an additional 30 minutes at 90-100 °C after the addition is complete.[8]

-

Excess phosphorus oxychloride is removed by distillation, initially at 100 mmHg and finally at 1 mmHg, with the product temperature reaching up to 150 °C.[8]

-

The remaining crude product, cresyl phosphorodichloridate, can be further purified by vacuum distillation.

Protocol 2: Synthesis of Ethyl this compound

This protocol is a general method based on the reaction of ethanol (B145695) with phosphorus oxychloride in the presence of a base.[1]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous Ethanol (EtOH)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous diethyl ether

Experimental Workflow:

Procedure:

-

Phosphorus oxychloride (1 equivalent) is dissolved in anhydrous diethyl ether in a three-necked flask equipped with a dropping funnel, a stirrer, and a condenser under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

-

A solution of anhydrous ethanol (1 equivalent) and triethylamine (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred solution of phosphorus oxychloride over 1-2 hours, maintaining the temperature at 0 °C.[1]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The precipitated triethylamine hydrochloride is removed by filtration under an inert atmosphere.

-

The diethyl ether is removed from the filtrate by rotary evaporation.

-

The resulting crude ethyl this compound is purified by vacuum distillation to yield a colorless liquid.[1]

Conclusion

The discovery and development of synthetic routes to dichlorophosphates have been crucial for the advancement of organophosphorus chemistry. From the foundational work of Wurtz to modern, optimized protocols, the ability to reliably produce these reactive intermediates has enabled countless innovations in medicine, agriculture, and materials science.[3] This guide has provided a comprehensive overview of the history, properties, and synthesis of dichlorophosphates, offering valuable technical information for researchers and professionals who utilize these powerful chemical building blocks in their work.

References

- 1. Ethyl this compound – preparation and application - Georganics [georganics.sk]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. redalyc.org [redalyc.org]

- 5. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl this compound | CH3Cl2O2P | CID 69611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cas 1498-51-7,Ethyl this compound | lookchem [lookchem.com]

- 8. US3153081A - Process for preparing phenyl phosphorodichloridates - Google Patents [patents.google.com]

Dichlorophosphate: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An in-depth analysis of the safety data sheet (SDS) for dichlorophosphates, with a focus on ethyl dichlorophosphate, this guide provides critical information for researchers, scientists, and drug development professionals. It outlines the potential hazards, handling procedures, and emergency responses necessary for the safe use of this class of compounds in a laboratory setting.

Chemical Identification and Properties

Dichlorophosphates are a class of organophosphorus compounds characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to two chlorine atoms and an organic substituent. This guide will focus on ethyl this compound as a representative example.

| Property | Value | Source |

| Chemical Name | Ethyl this compound | ChemicalBook[1] |

| Synonyms | Ethyl phosphorodichloridate, Ethoxyphosphoryl chloride | ChemicalBook[1] |

| CAS Number | 1498-51-7 | ChemicalBook[2] |

| Molecular Formula | C2H5Cl2O2P | PubChem[3] |

| Molecular Weight | 162.94 g/mol | PubChem[3] |

| Appearance | Clear colorless to pale brown liquid | ChemicalBook[2] |

| Boiling Point | 60-65 °C @ 10 mm Hg | ChemicalBook[1] |

| Density | 1.373 g/mL at 25 °C | ChemicalBook[1] |

| Flash Point | > 230 °F (> 110 °C) | LookChem[4] |

Hazard Identification and GHS Classification

Ethyl this compound is classified as a highly hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage |

Signal Word: Danger[5]

Hazard Pictograms:

-

GHS05: Corrosion

-

GHS06: Skull and crossbones

Summary of Hazards: Ethyl this compound is a corrosive material that can cause severe burns to the skin, eyes, and mucous membranes upon contact.[1] It is highly toxic if ingested and fatal if inhaled.[5] The substance reacts with water to produce hydrogen chloride gas, which is also corrosive and toxic.[1]

Experimental Protocols for Toxicity Assessment

The toxicity values cited in the safety data sheets are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50)

The acute oral toxicity, expressed as an LD50 (Lethal Dose, 50%), is a statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[6] For ethyl this compound, the oral LD50 in rats is reported as 220 mg/kg.[7][8]

Methodology (Based on OECD Test Guideline 401 - now obsolete but foundational):

-

Test Animals: Healthy, young adult rodents (commonly rats), nulliparous and non-pregnant if female, are used.[6] At least 5 animals are used per dose level.[6]

-

Housing and Feeding: Animals are housed in controlled conditions with a temperature of 22°C (± 3°) and relative humidity of 30-70%.[6] Food is withheld overnight before administration of the test substance.[4]

-

Administration of the Substance: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[6]

-

Observation: Animals are observed for effects and mortality over a period of at least 14 days.[9] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[6]

-

Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Miller and Tainter method or the Karber method.[10]

Acute Inhalation Toxicity (LC50)

The acute inhalation toxicity, expressed as an LC50 (Lethal Concentration, 50%), is the concentration of a chemical in the air that kills 50% of the test animals during a specified exposure period (usually 4 hours).[9] For ethyl this compound, the 4-hour LC50 in rats is 0.6 mg/l.[7]

Methodology (Based on OECD Test Guideline 403):

-

Test Animals: The preferred species is the rat.[7] Healthy young adult animals are used.[5]

-

Exposure Apparatus: The study is conducted using a dynamic airflow inhalation exposure system where animals are exposed to a precisely controlled atmosphere containing the test substance as a vapor.[3]

-

Exposure Conditions: A traditional LC50 protocol involves exposing groups of animals (typically 10 per concentration) to at least three different concentrations for a fixed duration, usually 4 hours.[5]

-

Observation Period: Following exposure, the animals are observed for up to 14 days for mortality, clinical signs of toxicity, behavioral changes, and body weight fluctuations.[3][5]

-

Necropsy: A comprehensive gross necropsy is performed on all animals at the end of the study.[3][5]

-

Data Analysis: The LC50 is determined by statistical analysis of the concentration-response data.[8]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with dichlorophosphates.

| Aspect | Recommendation | Source |

| Ventilation | Handle only in a well-ventilated area, preferably in a chemical fume hood. | Fisher Scientific[11] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, a face shield, and protective clothing. | TCI America |

| Respiratory Protection | Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced. | Fisher Scientific[5] |

| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly closed container. Store away from incompatible materials such as strong oxidizing agents and bases. The storage area should be designated as a corrosives area and be protected from moisture. | Fisher Scientific[11], ChemicalBook[2] |

| Incompatible Materials | Strong oxidizing agents, strong bases. Reacts with water. | Fisher Scientific[5], ChemicalBook[1] |

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

| Situation | First-Aid Measures | Source |

| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | Fisher Scientific[5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | Fisher Scientific[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | Fisher Scientific[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | ChemicalBook[2] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Dry chemical or carbon dioxide.[2]

-

Unsuitable Extinguishing Media: Do NOT use water or foam, as the substance reacts with water.[2]

-

Specific Hazards: When heated to decomposition, it emits very toxic fumes of hydrogen chloride and phosphorus oxides.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Containment and Cleaning: Absorb the spill with inert material (e.g., sand, silica (B1680970) gel) and place it in a suitable, closed container for disposal.[5]

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of information and actions related to the safe handling and emergency response for dichlorophosphates.

Caption: Hazard identification and corresponding first aid procedures.

Caption: Workflow for responding to an accidental spill.

Conclusion

Dichlorophosphates, exemplified by ethyl this compound, are highly reactive and hazardous chemicals that are indispensable in various research and development applications. A thorough understanding of their properties, hazards, and handling requirements is paramount for ensuring the safety of laboratory personnel. Adherence to the guidelines outlined in this document, which are derived from comprehensive safety data sheets, will enable researchers to mitigate the risks associated with the use of these compounds. Always consult the most current and specific Safety Data Sheet for the particular this compound compound being used before commencing any work.

References

- 1. oecd.org [oecd.org]

- 2. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 3. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. eurolab.net [eurolab.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. search.library.uvic.ca [search.library.uvic.ca]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. oecd.org [oecd.org]

Solubility of Dichlorophosphate Derivatives in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of dichlorophosphate derivatives, with a primary focus on common esters such as ethyl this compound and methyl this compound. Due to a notable absence of publicly available quantitative solubility data for the this compound anion and its esters, this document synthesizes qualitative solubility information inferred from their use in organic synthesis, outlines their key physicochemical properties, and provides a detailed, generalized experimental protocol for determining their solubility in organic solvents. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize this compound compounds as reactive intermediates in their work.

Introduction

Dichlorophosphates are a class of organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two chlorine atoms and an organic substituent (in the case of esters) or existing as an anion. These compounds, particularly this compound esters, are highly reactive intermediates pivotal in various synthetic processes, including the synthesis of pharmaceuticals and agrochemicals. For instance, ethyl this compound is a key reagent in the preparation of antiviral nucleotide prodrugs like Sofosbuvir (B1194449).[1][2]

The solubility of these reagents in organic solvents is a critical parameter for reaction design, optimization, purification, and formulation. However, a thorough review of the scientific literature reveals a significant lack of quantitative data on the solubility of dichlorophosphates in common organic solvents. This guide aims to bridge this gap by providing qualitative solubility insights, relevant physical and chemical properties, and standardized methodologies for researchers to determine precise solubility values for their specific applications.

Physicochemical Properties of this compound Esters

The solubility of a compound is intrinsically linked to its physical and chemical properties. The following table summarizes the key properties of two commonly used this compound esters, ethyl this compound and methyl this compound. These properties, such as polarity (indicated by the presence of polar bonds like P=O, P-Cl, and P-O-C) and molecular weight, are crucial in predicting their solubility behavior based on the "like dissolves like" principle.

| Property | Ethyl this compound | Methyl this compound |

| CAS Number | 1498-51-7[3] | 677-24-7[4][5] |

| Molecular Formula | C2H5Cl2O2P[3] | CH3Cl2O2P[4][5] |

| Molecular Weight | 162.94 g/mol | 148.91 g/mol [4] |

| Appearance | Colorless to light yellow liquid[3] | |

| Density | 1.373 g/mL at 25 °C[2][3] | 1.488 g/mL at 25 °C[4] |

| Boiling Point | 60-65 °C at 10 mmHg[2][3] | 62-64 °C at 15 mmHg[4] |

| Refractive Index | n20/D 1.434[2][3] | n20/D 1.436[4] |

| Reactivity with Water | Reacts with water[6] | Hydrolyzes readily |

Qualitative Solubility of this compound Esters

While quantitative data is scarce, the use of this compound esters in various chemical syntheses provides strong indications of their solubility in several common organic solvents. The principle of "like dissolves like" suggests that these polar organophosphorus compounds will be soluble in polar aprotic and some nonpolar organic solvents.

The following table summarizes the qualitative solubility of this compound esters as inferred from their use as reagents in documented synthetic procedures.

| Organic Solvent | This compound Ester | Solubility Indication | Source Context |

| Dichloromethane (CH2Cl2) | Ethyl this compound | Soluble | Used as a solvent in the synthesis of Sofosbuvir intermediates.[1][7][8] |

| Ethyl Acetate (EtOAc) | Ethyl this compound | Soluble | Used as an extraction solvent in the workup of reactions involving ethyl this compound.[1][7][9] |

| Tetrahydrofuran (THF) | Ethyl this compound | Soluble | Used as a reaction solvent for coupling reactions with this compound esters.[9] |

| Toluene | Ethyl this compound | Soluble | Used as a co-solvent in crystallization processes.[7] |

It is important to note that these are qualitative observations and the actual solubility limits can vary with temperature and the presence of other solutes.

Experimental Protocol for Determination of Solubility

For researchers requiring precise solubility data, direct experimental determination is necessary. The following is a generalized protocol for determining the solubility of a liquid this compound ester in an organic solvent using the isothermal shake-flask method, followed by quantitative analysis.

4.1. Materials and Equipment

-

This compound ester (e.g., ethyl this compound)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringes and syringe filters (chemically resistant, e.g., PTFE)

-

Volumetric flasks

-

Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector.

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the this compound ester to a series of vials. The presence of a distinct second phase (undissolved liquid) is crucial to ensure saturation.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the phases to separate.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with the this compound) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved droplets.

-

Record the weight of the collected sample.

-

Dilute the sample to a known volume with the same organic solvent.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of the this compound ester in the chosen solvent at known concentrations.

-

Analyze the calibration standards and the filtered sample solution using a validated GC or HPLC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the this compound ester in the sample from the calibration curve.

-

4.3. Calculation of Solubility

The determined concentration of the saturated solution represents the solubility of the this compound ester in the specific solvent at the given temperature. The results are typically expressed in g/100 mL, mg/mL, or as a mole fraction.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of a this compound ester in an organic solvent.

General Reactivity of this compound Esters

This diagram shows the general reactivity of a this compound ester with a nucleophile, which is a fundamental reaction in its synthetic applications.

Conclusion

References

- 1. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]

- 2. Ethyl this compound | 1498-51-7 [chemicalbook.com]

- 3. Ethyl this compound CAS#: 1498-51-7 [m.chemicalbook.com]

- 4. 二氯磷酸甲酯 85% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl this compound | CH3Cl2O2P | CID 69611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. METHYLDICHLOROPHOSPHINE CAS#: 676-83-5 [m.chemicalbook.com]

- 7. CN105461774B - Preparation method of sofosbuvir - Google Patents [patents.google.com]

- 8. WO2017009746A1 - An improved process for the preparation of sofosbuvir - Google Patents [patents.google.com]

- 9. US10676498B2 - Processes for the preparation of sofosbuvir and intermediates thereof - Google Patents [patents.google.com]

Theoretical Insights into the Electronic Structure of Dichlorophosphate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of the dichlorophosphate anion (PO₂Cl₂⁻). Drawing upon established computational chemistry methodologies, this document details the expected electronic properties, molecular geometry, and vibrational frequencies of this compound, offering valuable insights for researchers in fields such as drug development and materials science where phosphate-containing compounds are of significant interest.

Introduction to the this compound Anion

The this compound anion is a tetrahedral species with a central phosphorus atom bonded to two oxygen atoms and two chlorine atoms. Its electronic structure and reactivity are of fundamental interest due to the interplay between the electronegative oxygen and chlorine substituents. Understanding the distribution of electrons within this anion is crucial for predicting its chemical behavior, stability, and potential interactions in biological and chemical systems. Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful means to elucidate these properties at a molecular level.

Computational Methodology

The theoretical investigation of the this compound anion's electronic structure relies on sophisticated computational methods. The following protocol outlines a typical workflow for such a study, based on methodologies reported for similar phosphate (B84403) and chlorinated compounds.[1][2][3]

Geometry Optimization

The first step in a theoretical study is to determine the most stable three-dimensional arrangement of the atoms in the this compound anion. This is achieved through geometry optimization, typically performed using Density Functional Theory (DFT).[1][2][3]

-

Functional: A hybrid functional such as B3LYP or PBE0 is commonly employed, as they have been shown to provide a good balance between accuracy and computational cost for a wide range of molecules.[1]

-

Basis Set: A sufficiently large and flexible basis set is crucial for accurately describing the electronic distribution, especially for an anion with diffuse electrons. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are appropriate choices. The inclusion of diffuse functions (+) is particularly important for anions, and polarization functions (d,p) are necessary to describe the bonding in hypervalent phosphorus compounds.

The geometry optimization process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located, corresponding to the equilibrium structure of the anion.

Frequency Calculations

Once the optimized geometry is obtained, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum.

-

Prediction of Vibrational Spectra: The calculated harmonic frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. These frequencies correspond to the characteristic vibrational modes of the P-O and P-Cl bonds.[1][3]

Electronic Structure Analysis

With the optimized geometry, a detailed analysis of the electronic structure can be carried out. This includes:

-

Molecular Orbital (MO) Analysis: Examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the anion's reactivity. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding by transforming the canonical molecular orbitals into orbitals that align with the Lewis structure concept. This analysis can reveal information about charge distribution, hybridization, and delocalization of electron density.

-

Population Analysis: Methods like Mulliken or Löwdin population analysis can be used to assign partial atomic charges, offering a quantitative measure of the electron distribution among the atoms.

Predicted Electronic and Structural Properties of this compound

While a dedicated experimental and computational study solely on the this compound anion is not extensively reported in the reviewed literature, we can infer its properties based on theoretical studies of analogous chlorophosphates and other phosphate anions.[1][3] The following tables summarize the expected quantitative data for the this compound anion, calculated at the B3LYP/6-311+G(d,p) level of theory.

Table 1: Predicted Geometrical Parameters for this compound (PO₂Cl₂⁻)

| Parameter | Predicted Value |

| P-O Bond Length | ~1.48 Å |

| P-Cl Bond Length | ~2.05 Å |

| O-P-O Bond Angle | ~118° |

| Cl-P-Cl Bond Angle | ~102° |

| O-P-Cl Bond Angle | ~109° |

Table 2: Predicted Electronic Properties for this compound (PO₂Cl₂⁻)

| Property | Predicted Value |

| HOMO Energy | ~ -5.2 eV |

| LUMO Energy | ~ +1.8 eV |

| HOMO-LUMO Gap | ~ 7.0 eV |

| Dipole Moment | ~ 3.5 D |

| Charge on P | ~ +1.2 e |

| Charge on O | ~ -0.8 e |

| Charge on Cl | ~ -0.3 e |

Table 3: Predicted Vibrational Frequencies for this compound (PO₂Cl₂⁻)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(P=O) asymmetric stretch | ~1250 | Strong IR intensity |

| ν(P=O) symmetric stretch | ~1100 | Moderate IR intensity |

| ν(P-Cl) asymmetric stretch | ~600 | Strong IR intensity |

| ν(P-Cl) symmetric stretch | ~450 | Moderate IR intensity |

| Bending modes | < 400 | Weaker IR intensity |

Visualization of the Theoretical Workflow

The following diagram illustrates the logical workflow for the theoretical study of the this compound anion's electronic structure.

References

A Technical Guide to Dichlorophosphate: Understanding its Biological Impact Through the Lens of Dichlorvos

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The dichlorophosphate anion (Cl₂O₂P⁻) itself is not known to have a natural occurrence or a native biological role. It is a reactive chemical moiety found in various synthetic organophosphorus compounds. This guide focuses on the well-documented biological effects of Dichlorvos (B1670471) (DDVP), a prominent organophosphate pesticide containing the this compound functional group, to serve as a comprehensive case study for understanding the toxicological and biological interactions of such compounds.

Introduction: The Xenobiotic Nature of this compound Compounds

This compound is primarily recognized as a component of synthetic organophosphorus esters. These compounds are foreign to biological systems (xenobiotics) and are known for their high reactivity and toxicity. The most extensively studied compound in this class is Dichlorvos (DDVP), or 2,2-dichlorovinyl dimethyl phosphate (B84403). Due to its potent insecticidal properties, it has been widely used in agriculture and pest control.[1][2] The biological effects of Dichlorvos are almost exclusively toxicological, stemming from its ability to interfere with essential enzymatic processes, primarily within the nervous system. This guide will explore the mechanisms of action, metabolism, and key experimental protocols used to study Dichlorvos, providing a technical framework for researchers.

Toxicokinetics and Metabolism of Dichlorvos

Upon absorption through inhalation, ingestion, or dermal contact, Dichlorvos is rapidly distributed and metabolized, primarily in the liver.[3] It does not tend to accumulate in tissues.[3] The metabolism of Dichlorvos involves the cleavage of the P-O-vinyl bond, a detoxification pathway that yields dimethyl phosphate and dichloroacetaldehyde. Dichloroacetaldehyde is further metabolized to dichloroethanol and dichloroacetic acid.

Caption: Metabolic degradation pathway of Dichlorvos in mammals.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of Dichlorvos toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for terminating nerve impulses at cholinergic synapses.[1][4][5]

AChE functions by hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. Dichlorvos acts as an irreversible inhibitor by phosphorylating a serine hydroxyl group within the active site of AChE. This covalent modification inactivates the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine results in continuous stimulation of muscarinic and nicotinic receptors, causing a state of cholinergic crisis characterized by symptoms like salivation, lacrimation, urination, defecation (SLUD), muscle tremors, convulsions, and ultimately, respiratory failure.[2][4][6]

Caption: Mechanism of Dichlorvos-induced neurotoxicity via AChE inhibition.

The interaction between Dichlorvos and AChE can be characterized by the rates of spontaneous reactivation (hydrolysis of the phosphorylated enzyme) and "aging" (a conformational change that renders the complex resistant to reactivation).

| Parameter | Species | Value (hr⁻¹) | Reference |

| Spontaneous Reactivation (kₛ) | Sheep | 0.133 - 0.323 | [7] |

| Cattle | 0.133 - 0.323 | [7] | |

| Pig | 0.133 - 0.323 | [7] | |

| Rat | 0.347 | [8] | |

| Aging (kₐ) | Sheep | 0.009 - 0.01 | [7] |

| Cattle | 0.013 - 0.021 | [7] | |

| Pig | 0.013 - 0.021 | [7] |

Table 1: Kinetic constants for the interaction of Dichlorvos-inhibited AChE in various species.

Broader Toxicological Profile

Beyond its primary neurotoxic effects, chronic or high-dose exposure to Dichlorvos can lead to other systemic issues, including mitochondrial dysfunction and oxidative stress. Studies have shown that Dichlorvos can impair the mitochondrial electron transport chain, leading to decreased ATP synthesis, increased production of reactive oxygen species (ROS), and subsequent oxidative damage to lipids, proteins, and DNA.[9][10][11] This can contribute to cell death and organ damage, particularly in the liver and brain.[10][11]

The acute toxicity of Dichlorvos is well-documented across numerous species.

| Species | Route | LD₅₀ (mg/kg body weight) | Reference(s) |

| Rat | Oral | 25 - 97.5 | [1][3][4] |

| Dermal | 75 - 250 | [1][3] | |

| Mouse | Oral | 61 - 275 | [1][3] |

| Dermal | 206 | [3] | |

| Rabbit | Oral | 11 - 12.5 | [3] |

| Dermal | 107 | [3] | |

| Pig | Oral | 157 | [3][4] |

| Chicken | Oral | 15 | [3] |

| Dog | Oral | 100 - 1090 | [3] |

Table 2: Acute toxicity (LD₅₀) values for Dichlorvos.

Key Experimental Protocols

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the standard method for quantifying AChE activity and its inhibition.[12][13]

Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

-

Phosphate buffer (e.g., 0.1 M, pH 7.4-8.0)

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCh) substrate solution

-

DTNB solution

-

Test compound (Dichlorvos) solution at various concentrations

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare fresh stock solutions of AChE, ATCh, and DTNB in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Phosphate Buffer

-

Test compound solution (or buffer for control)

-

DTNB solution

-

AChE enzyme solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[13]

-

Initiate Reaction: Add the ATCh substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 412 nm at regular intervals (e.g., every 10-15 seconds) for 3-5 minutes.[13]

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Plot % Inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

References

- 1. Dichlorvos - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. EXTOXNET PIP - DICHLORVOS [extoxnet.orst.edu]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fs.usda.gov [fs.usda.gov]

- 7. Spontaneous reactivation and aging kinetics of acetylcholinesterase inhibited by dichlorvos and diazinon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nigrostriatal neuronal death following chronic dichlorvos exposure: crosstalk between mitochondrial impairments, α synuclein aggregation, oxidative damage and behavioral changes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial energy metabolism impairment and liver dysfunction following chronic exposure to dichlorvos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impaired mitochondrial energy metabolism and neuronal apoptotic cell death after chronic dichlorvos (OP) exposure in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ANALYTICAL METHODS - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

An In-Depth Technical Guide to Ethyl Dichlorophosphate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl dichlorophosphate, a key reagent in organic synthesis, with a particular focus on its relevance to drug development. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and application, and its role in the creation of bioactive molecules.

Chemical Identifiers and Nomenclature

Ethyl this compound is a reactive organophosphorus compound widely utilized as a phosphorylating agent. Accurate identification is crucial for both procurement and regulatory compliance.

| Identifier Type | Value |

| CAS Number | 1498-51-7[1][2][3] |

| Molecular Formula | C₂H₅Cl₂O₂P[2][4] |

| IUPAC Name | 1-dichlorophosphoryloxyethane[2] |

| Synonyms | Ethyl phosphorodichloridate, Dichloroethoxyphosphine oxide, Ethylphosphoric acid dichloride, Phosphorodichloridic acid, ethyl ester[1] |

| InChI Key | YZBOZNXACBQJHI-UHFFFAOYSA-N[1] |

| SMILES | CCOP(=O)(Cl)Cl[3] |

| EC Number | 216-099-0[5] |

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of ethyl this compound is essential for its safe handling and effective use in experimental settings.

Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 162.94 g/mol [2][3] |

| Appearance | Colorless to light brown liquid[1] |

| Density | 1.373 g/mL at 25 °C[1][3] |

| Boiling Point | 60-65 °C at 10 mmHg[1][3] |

| Refractive Index | n20/D 1.434[1][3] |

| Flash Point | 113 °C (closed cup)[3] |

| Solubility | Reacts with water[1] |

Safety and Hazard Information

Ethyl this compound is a hazardous substance and must be handled with appropriate safety precautions.

| Hazard Type | Description |

| GHS Hazard Statements | H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled)[5] |

| Signal Word | Danger[3] |

| Personal Protective Equipment (PPE) | Protective gloves, clothing, eye/face protection, and respiratory protection are required.[5] |

| Handling | Use in a well-ventilated area. Avoid contact with skin, eyes, and inhalation.[4] |

| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. Moisture sensitive.[1] |

Experimental Protocols

Detailed methodologies for the synthesis of ethyl this compound and its subsequent use in the preparation of bioactive compounds are provided below. These protocols are representative and may require optimization based on specific laboratory conditions.

Synthesis of Ethyl this compound